Ethyl 2-(3-amino-2-bromophenoxy)propanoate
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Overview
Description
Ethyl 2-(3-amino-2-bromophenoxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 3-amino-2-bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-amino-2-bromophenoxy)propanoate typically involves the reaction of 3-amino-2-bromophenol with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-2-bromophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-amino-2-bromophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(3-amino-2-bromophenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-bromophenoxy)propanoate: Lacks the amino group, resulting in different chemical reactivity and biological activity.
Ethyl 2-(3-amino-4-bromophenoxy)propanoate: Similar structure but with the bromine atom in a different position, leading to variations in its properties.
Uniqueness
Ethyl 2-(3-amino-2-bromophenoxy)propanoate is unique due to the presence of both an amino group and a bromine atom on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14BrNO3 |
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Molecular Weight |
288.14 g/mol |
IUPAC Name |
ethyl 2-(3-amino-2-bromophenoxy)propanoate |
InChI |
InChI=1S/C11H14BrNO3/c1-3-15-11(14)7(2)16-9-6-4-5-8(13)10(9)12/h4-7H,3,13H2,1-2H3 |
InChI Key |
UCXOXTBKDSOATF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC(=C1Br)N |
Origin of Product |
United States |
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